1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium
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Overview
Description
1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium is a complex organic compound that features a furan ring substituted with a methoxycarbonyl group and a pyrazolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium typically involves multiple steps. One common method includes the reaction of 5-(methoxycarbonyl)furan-2-carboxylic acid with appropriate reagents to introduce the pyrazolium moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more streamlined processes, such as continuous flow synthesis, to enhance efficiency and scalability. These methods often utilize advanced technologies and equipment to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(methoxycarbonyl)furan-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-(2-furanylmethyl)-5-methylfuran: Shares structural similarities with the furan ring.
Various pyrazolium derivatives: Compounds with similar pyrazolium ion structures.
Uniqueness
1-{[5-(methoxycarbonyl)furan-2-yl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium is unique due to its combination of a furan ring with a methoxycarbonyl group and a pyrazolium ion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H17N2O3+ |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 5-[(2,3,5-trimethylpyrazol-2-ium-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H17N2O3/c1-9-7-10(2)15(14(9)3)8-11-5-6-12(18-11)13(16)17-4/h5-7H,8H2,1-4H3/q+1 |
InChI Key |
QMLCZZGLTMCTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](N1CC2=CC=C(O2)C(=O)OC)C)C |
Origin of Product |
United States |
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